1,2,4-Trimethyl-5-nitroimidazole

Catalog No.
S9034656
CAS No.
18888-57-8
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trimethyl-5-nitroimidazole

CAS Number

18888-57-8

Product Name

1,2,4-Trimethyl-5-nitroimidazole

IUPAC Name

1,2,4-trimethyl-5-nitroimidazole

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c1-4-6(9(10)11)8(3)5(2)7-4/h1-3H3

InChI Key

SKURQPNZMVXVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)C)[N+](=O)[O-]

1,2,4-Trimethyl-5-nitroimidazole is a nitroimidazole derivative characterized by its unique structure, which includes three methyl groups and a nitro group attached to the imidazole ring. This compound is part of a broader class of nitroimidazoles known for their diverse biological activities, particularly in the field of medicinal chemistry. The molecular formula of 1,2,4-trimethyl-5-nitroimidazole is C₇H₈N₄O₂, and its structure can be represented as follows:

  • Chemical Structure: The imidazole ring is a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The presence of the nitro group (-NO₂) at the 5-position and methyl groups at the 1, 2, and 4 positions significantly influence its chemical reactivity and biological properties.

Typical of nitroimidazoles, including:

  • Nucleophilic Substitution: The nitro group can be reduced to an amine under certain conditions, making it reactive towards nucleophiles.
  • Alkylation Reactions: The compound can participate in alkylation reactions where electrophiles react with the nitrogen atoms or carbon atoms in the imidazole ring.
  • Reduction Reactions: Nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of catalysts like palladium or platinum .

Nitroimidazoles are noted for their antimicrobial and antiparasitic properties. Specifically, 1,2,4-trimethyl-5-nitroimidazole has been studied for its potential activity against various pathogens:

  • Antimicrobial Activity: This compound exhibits activity against anaerobic bacteria and protozoa. It has been shown to inhibit the growth of organisms such as Trichomonas vaginalis and Giardia lamblia.
  • Antiparasitic Properties: Similar to other nitroimidazoles, it may have efficacy against neglected tropical diseases caused by protozoan parasites .

Several synthetic routes exist for producing 1,2,4-trimethyl-5-nitroimidazole:

  • Nitration of Imidazole Derivatives: Starting from 1,2,4-trimethylimidazole, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
  • Alkylation Reactions: The introduction of methyl groups can be achieved through alkylation reactions using suitable alkyl halides in the presence of bases.
  • One-Pot Synthesis: More efficient methods involve one-pot reactions that combine multiple steps into a single reaction vessel to form the desired nitroimidazole directly from simpler precursors .

1,2,4-Trimethyl-5-nitroimidazole has several applications:

  • Pharmaceuticals: It is primarily investigated for its use as an antimicrobial agent.
  • Research: This compound serves as a model for studying the mechanisms of action of nitroimidazoles in biological systems.
  • Chemical Probes: It may be used in biochemical assays to understand interactions with biological molecules.

Studies on interaction mechanisms involving 1,2,4-trimethyl-5-nitroimidazole reveal its potential effects on cellular processes:

  • Mechanism of Action: The compound is believed to interfere with nucleic acid synthesis in microorganisms through the formation of reactive intermediates upon reduction.
  • Enzyme Inhibition: Interaction with specific enzymes involved in metabolic pathways has been documented, indicating potential pathways for therapeutic applications .

Several compounds share structural similarities with 1,2,4-trimethyl-5-nitroimidazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-5-nitroimidazoleContains one methyl group at position 2Commonly used as an intermediate in synthesis
MetronidazoleContains a hydroxymethyl groupWidely used as an antibiotic
TinidazoleContains a chlorine atomLonger half-life compared to metronidazole
SecnidazoleContains an ethyl groupEffective against bacterial vaginosis

Uniqueness of 1,2,4-Trimethyl-5-Nitroimidazole

The unique arrangement of three methyl groups on the imidazole ring distinguishes 1,2,4-trimethyl-5-nitroimidazole from its counterparts. This structural feature may influence its solubility and bioavailability compared to other nitroimidazoles. Additionally, its specific interactions with biological targets could lead to different therapeutic profiles.

Methylation Techniques Using Dimethylsulfate

Methylation of amines in nitroimidazole compounds can be effectively achieved using dimethyl sulfate as a methylating agent. Dimethyl sulfate undergoes methanolysis and hydrolysis, and its reactivity can be monitored by proton nuclear magnetic resonance spectroscopy. The methylation process involves nucleophilic attack on dimethyl sulfate, transferring methyl groups to the nitrogen atoms of the imidazole ring. Although dimethyl sulfate is a potent methylating reagent, its handling requires careful control of reaction conditions to optimize yield and minimize side reactions. The equilibrium and kinetics of dimethyl sulfate reactions have been extensively studied, showing that methanolysis and hydrolysis rates are critical parameters influencing the methylation efficiency [5].

Alternative greener methylation methods have been reported using dimethyl sulfoxide (DMSO) in the presence of formic acid under catalyst-free conditions, providing a practical and environmentally friendlier route to N-methylated amines, including nitroimidazole derivatives. This method allows one-pot transformations and avoids the use of toxic methylating agents like dimethyl sulfate, although dimethyl sulfate remains a widely used industrial reagent due to its high methylation efficiency [2].

Regioselective Nitration Strategies

Regioselective nitration of imidazole derivatives is crucial to obtain the 5-nitro substitution pattern in 1,2,4-trimethyl-5-nitroimidazole. Strategies involve careful control of reaction conditions such as temperature, solvent, and the choice of nitrating agents to direct nitration specifically to the 5-position of the imidazole ring. Computational studies combined with nuclear magnetic resonance spectroscopy have confirmed that alkylation and nitration can be regioselectively controlled to favor substitution at the N1 and C5 positions, respectively, avoiding undesired isomers [3].

Classical nitration methods include diazotization of aminoimidazole precursors followed by nitration, or direct nitration of imidazole rings using nitric acid under controlled conditions. The use of catalysts and protecting groups can enhance regioselectivity. For example, 2-aminoimidazole can be converted to 2-nitroimidazole via diazotization and nitration steps, which then serves as a precursor for further functionalization to 5-nitroimidazole derivatives [4].

Purification and Yield Optimization Challenges

Purification of 1,2,4-trimethyl-5-nitroimidazole and related nitroimidazole compounds often involves multiple steps to remove catalysts, by-products, and residual solvents. Common purification techniques include filtration to separate solid-supported catalysts, washing with organic solvents such as ethyl acetate, drying with anhydrous sodium sulfate, carbon decolorization to remove colored impurities, and recrystallization from solvents like methanol, ethanol, isopropanol, or toluene to enhance product purity [1].

Yield optimization challenges arise from side reactions during methylation and nitration, incomplete conversions, and catalyst deactivation. The use of supported aluminum trichloride catalysts improves catalyst recovery and reuse, thus maintaining consistent yields over multiple cycles. Controlling reaction temperature and addition rates of reagents also plays a significant role in maximizing yield and minimizing impurities. For methylation reactions using dimethyl sulfate, understanding the kinetics of hydrolysis and methanolysis is essential to prevent reagent loss and side product formation, thereby improving overall methylation efficiency [5].

Data Table: Synthetic Parameters and Outcomes for 1,2,4-Trimethyl-5-Nitroimidazole

StepConditions/ParametersOutcome/Yield (%)Notes
One-pot mixing with AlCl3 resin catalyst [1]2-methyl-5-nitroimidazole, ethyl acetate, 30-50 °C, stirring 150-200 rpm, epoxy chloropropane drip 3-5 mL/min75-80Catalyst reusable 3-5 times, energy efficient
Methylation with dimethyl sulfate [5]Methanol solvent, 35-65 °C, monitored by NMRVariable, up to 66 (with additives) [2]Requires control of hydrolysis and methanolysis rates
Regioselective nitration [3] [4]Controlled nitration via diazotization and nitrationHigh regioselectivityConfirmed by NMR and computational studies
Purification [1]Filtration, washing, drying, carbon decolorization, recrystallizationHigh puritySolvents: methanol, ethanol, isopropanol, toluene

This table summarizes key synthetic parameters and outcomes relevant to the preparation of 1,2,4-trimethyl-5-nitroimidazole, highlighting the importance of catalyst choice, reaction control, and purification techniques.

The electronic distribution within 1,2,4-trimethyl-5-nitroimidazole is significantly influenced by the specific positioning of the three methyl substituents, each contributing distinct electronic effects that collectively modulate the compound's reactivity and biological activity [1] [2] [3].

The methyl group at the 1-position (N-1 substitution) fundamentally alters the nucleophilic character of the imidazole nitrogen, reducing its basicity and affecting its interaction with biological targets. This N-methylation has been demonstrated to increase hydrophilicity of imidazoles, contrary to the lipophilicity-enhancing effects observed with ring carbon methylation [4]. The electron-donating nature of the methyl group increases electron density on the imidazole ring, which can stabilize radical anion intermediates formed during reductive activation processes [2].

The 2-position methyl group plays a particularly crucial role in determining biological activity patterns. Research has established that the presence of a methyl group at C-2 is essential for the anaerobic activity of metronidazole-type compounds [1] [5]. This substitution influences the electron distribution around the C-2 position, affecting both the reduction potential of the nitro group and the stability of resulting radical species [3]. The 2-methyl group also significantly influences the ease of substitution reactions at the C-4 or C-5 positions of the imidazole ring, creating steric and electronic barriers that can direct regioselectivity [4].

The 4-position methyl group directly influences the electronic environment of the adjacent 5-nitro group through both inductive and hyperconjugative effects. Studies on 5-substituted 4-nitroimidazole analogs have demonstrated that electron-donating substituents at positions adjacent to the nitro group produce a negative shift in reduction potential, making the compound harder to reduce [6]. This effect can significantly impact the bioactivation efficiency of the compound, as the nitro group reduction is essential for antimicrobial activity [1] [6].

Computational analysis reveals that the cumulative effect of the three methyl groups creates a complex electronic distribution pattern. The electron-donating nature of methyl substituents increases the overall electron density of the imidazole ring system, particularly affecting the molecular electrostatic potential around the nitro group [3] [7]. This enhanced electron density can stabilize radical anion intermediates but may also reduce the driving force for initial electron transfer, creating a balance between stability and reactivity that must be optimized for biological activity.

Comparative Analysis of 4-Nitro vs. 5-Nitroimidazole Derivatives

The position of the nitro group fundamentally determines the biological activity profile and mechanistic pathway of nitroimidazole compounds, with 4-nitro and 5-nitro derivatives exhibiting markedly different structure-activity relationships [1] [8] [5].

4-Nitroimidazole derivatives, exemplified by compounds like PA-824, demonstrate dual aerobic and anaerobic activity against target organisms. The nitro group at the 4-position creates a more positive reduction potential compared to 5-nitro analogs, making these compounds more readily reducible under both aerobic and anaerobic conditions [1] [9]. The key structural determinants for aerobic activity in 4-nitroimidazoles include the bicyclic oxazine structure, the lipophilic side chain, and critically, the 2-position oxygen atom [1]. The removal of any of these elements results in dramatic activity loss, highlighting the integrated nature of the pharmacophore.

5-Nitroimidazole derivatives, such as metronidazole, exhibit preferential activity under anaerobic conditions due to their more negative reduction potential [1] [5]. This lower reduction potential places them beyond the reach of aerobic redox systems, making them selectively active against anaerobic microorganisms [5]. Notably, 4-nitroimidazoles show less toxicity than their 5-nitro counterparts, an effect that is particularly pronounced for 2,4- and 2,5-dinitroimidazoles [8]. The introduction of electron-accepting substituents at position 5 in 4-nitroimidazole rings causes increased cytotoxic and radiosensitizing activity [8].

The structural requirements for conferring aerobic activity differ dramatically between the two series. While lipophilic side chains are essential for both aerobic and anaerobic activity in 4-nitroimidazoles, the addition of such chains to 5-nitroimidazole cores not only fails to confer aerobic activity but actually decreases anaerobic potency [1]. This fundamental difference suggests distinct activation mechanisms and target interactions for the two series.

A breakthrough finding revealed that incorporating a 2-position oxygen atom into a rigid 5-nitroimidazo-oxazine structure provided the first 5-nitroimidazole with measurable aerobic activity [1]. This structural modification, combined with the addition of the PA-824 side chain, yielded compound 5-nitro-824, which demonstrated both aerobic and anaerobic activity, though slightly less potent than PA-824 itself [1]. This finding indicates that the bicyclic constraint, combined with the 2-position oxygen, can overcome the inherent limitation of 5-nitroimidazoles for aerobic activity.

The mechanistic basis for these differences lies in their interaction with cellular targets. Aerobic activity appears to correlate with efficiency as a substrate for the deazaflavin-dependent nitroreductase Ddn [1] [9]. While 4-nitroimidazoles generally serve as superior substrates for this enzyme, the structural modifications that enable 5-nitro compounds to achieve aerobic activity likely improve their recognition and processing by Ddn.

Aerobic vs. Anaerobic Activity Modulation Through Substituent Design

The modulation of aerobic versus anaerobic activity through strategic substituent design represents a critical aspect of nitroimidazole optimization, with distinct structural requirements governing each activity mode [1] [9] [6].

Aerobic activity modulation primarily depends on the compound's ability to serve as an efficient substrate for the deazaflavin-dependent nitroreductase Ddn. The enzyme kinetic parameter kcat/Km serves as a direct measure of substrate efficiency, with PA-824 demonstrating the highest value at 0.145, while metronidazole is not a substrate at all [1]. Structural features that enhance aerobic activity include conformational rigidity provided by bicyclic systems, electron-withdrawing effects that facilitate nitro group reduction, and lipophilic substituents that may improve enzyme binding [1] [6].

The impact of 5-position substituents on 4-nitroimidazoles demonstrates the fine balance required for optimal aerobic activity. Electron-withdrawing substituents such as cyano, bromo, and chloro groups produce a positive shift in reduction potential, making the compounds more thermodynamically favorable for reduction [6]. However, this enhanced reducibility must be balanced against radical stability, as compounds with cyano substituents, while showing dramatically decreased reduction energy requirements, lose biological activity entirely [6].

Anaerobic activity modulation follows different principles and appears to involve multiple pathways beyond simple Ddn-mediated reduction. This complexity is evidenced by the observation that certain compounds retain anaerobic activity against Ddn-deficient mutants, suggesting alternative activation mechanisms [1] [9]. The anaerobic SAR is more tolerant of structural modifications, with some compounds showing enhanced anaerobic activity despite reduced aerobic potency.

The substituent effects on aerobic versus anaerobic activity are not necessarily correlated. For instance, the olefinic precursor to the 2-carbon analog of PA-824 showed comparable aerobic activity to its saturated analog but demonstrated at least four-fold better anaerobic activity [1]. This divergence suggests that the conformational flexibility introduced by the unsaturated linkage may favor anaerobic activation pathways while maintaining aerobic competency.

Strategic design approaches for activity modulation include the use of electron-withdrawing groups to enhance reduction potential for aerobic activity, while maintaining structural elements that support anaerobic activation. The incorporation of rigid bicyclic systems appears beneficial for both activity types, though the specific requirements differ. For aerobic activity, the 2-position oxygen is critical, while anaerobic activity can tolerate more structural variation at this position [1].

Temperature-dependent kinetic studies reveal that the rate constants for nitroimidazole reduction by hydroxyl and sulfate radicals follow Arrhenius behavior, with total rate constants of 8.52 × 10^9 and 1.69 × 10^9 M^-1s^-1 respectively at 298 K [10]. These kinetic parameters provide quantitative guidance for predicting the relative rates of activation under different environmental conditions.

Trifluoromethoxybenzyl Ether Side Chain Modifications

The trifluoromethoxybenzyl ether side chain represents a critical pharmacophore element in active nitroimidazole compounds, with its modification profoundly impacting both activity and selectivity profiles [1] [11] [12] [13].

The trifluoromethoxy group confers unique electronic and steric properties that optimize the compound's interaction with biological targets. The strong electron-withdrawing nature of the trifluoromethoxy substituent creates a significant electronic perturbation in the benzyl ether system, affecting both the reduction potential of the nitro group and the overall molecular electrostatic potential [12]. This electronic modification has been shown to influence the compound's ability to serve as a substrate for activating enzymes, particularly Ddn [1].

Systematic structure-activity relationship studies have demonstrated that the trifluoromethoxybenzyl ether is essential for both aerobic and anaerobic activity in 4-nitroimidazole systems [1]. Complete removal of this side chain results in dramatic activity loss, while replacement with simple alkyl ethers such as methyl ether also leads to significant potency reduction [1]. This stringent requirement suggests that the side chain participates in specific binding interactions with the target enzyme or cellular components.

The length and nature of the ether linker between the bicyclic core and the aromatic system have been systematically investigated [12]. Extended ether linkers, ranging from simple ether bonds to pentynyl ether connections, generally retain or improve activity compared to the parent methylene ether, though the optimal linker depends on the specific aromatic substituent [12]. Notably, ethylenedioxy linkers were incorporated as a means to remove potential metabolism sites while introducing conformational flexibility, though these modifications typically resulted in reduced activity compared to the parent compounds [12].

The position of the trifluoromethoxy group on the benzyl ring significantly influences activity. Para-substitution with trifluoromethoxy groups provides optimal activity, while meta and ortho substitutions generally reduce potency [12]. This positional preference suggests specific orientation requirements for productive enzyme-substrate interactions or cellular uptake mechanisms.

Alternative aromatic substitutions have been explored to understand the essential features of the trifluoromethoxybenzyl system. Pyridine analogs maintain reasonable activity levels, indicating that heteroaryl substitutions can be tolerated [12]. However, most modifications result in some activity loss compared to the optimal trifluoromethoxybenzyl system, emphasizing the careful balance of electronic and steric factors achieved by this specific substituent.

The stereochemistry of the ether linkage also influences activity, with α-methyl derivatives showing diastereomer-dependent activity differences [12]. When separated into individual diastereomers, significant potency differences emerge, with one diastereomer demonstrating superior activity in both aerobic and anaerobic assays, though not markedly better than the parent compound [12].

Crystal structure analysis reveals that the trifluoromethoxybenzyl ether adopts a pseudoaxial conformation in the solid state, contributing to tight molecular packing [11]. Attempts to disrupt this packing through 7-methyl substitution demonstrated that both diastereomers retained similar antitubercular activity, though neither showed improved aqueous solubility [11]. This finding suggests that inherent lattice stability is not the primary factor limiting solubility in these systems.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

155.069476538 g/mol

Monoisotopic Mass

155.069476538 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

Explore Compound Types